Welcome to the BenchChem Online Store!
molecular formula C9H17NO3 B1296727 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- CAS No. 106157-94-2

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

Cat. No. B1296727
M. Wt: 187.24 g/mol
InChI Key: OVRSIQWVIJSERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07618982B2

Procedure details

A mixture of 3,3-dimethoxy-2-butanone (25 g, 189.2 mmol) and N,N-dimethylformamide dimethylacetal (22.5 g, 189.2 mmol) were stirred at 110° C. for 30 hours and then distilled (115° C., 1 mmHg) thus obtaining 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one, as a yellow solid (27.3 g, 146 mmol, 77%). Onto a solution of sodium (3.48 g, 151.6 mmol) in anhydrous ethanol (400 mL), solid guanidine hydrochloride (14.5 g, 151.6 mmol) was added at r.t., to give a white suspension into which a solution of 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one (28.4 g, 151.6 mmol) in anhydrous ethanol (50 mL) was added. The mixture was refluxed for 19 hours. After cooling, the precipitate was filtered and washed with ethanol and with plenty of water, thus obtaining a white solid (8.56 g). The ethanolic solutions were concentrated to dryness, taken up with boiling ethyl acetate (1 L), filtered while hot and then cooled to yield a second crop. Total amount of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine: 17.66 g, 63.5%. A solution of the said amine (17.5 g, 95.5 mmol) in formic acid was stirred at r.t. for 6 hours and concentrated to dryness and the residue was stirred in ethanol (50 mL) and then filtered thus obtaining 1-(2-aminopyrimidin-4-yl)ethanone (9.2 g, 70%). To a solution of 1-(2-aminopyrimidin-4-yl)ethanone (412 mg, 3 mmol) in glacial acetic acid (1 mL) and 48% aq. HBr (0.3 mL), bromine (0.153 mL) in acetic acid (0.4 mL) was added and the resulting orange solution was stirred at room temperature for 15 hours. After diluting with ethyl acetate (15 mL), the precipitate was filtered and washed with ethyl acetate thus affording the title compound as a whitish solid (580 mg, 65%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
3.48 g
Type
reactant
Reaction Step Four
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:8][CH3:9])([CH3:7])[C:4](=[O:6])[CH3:5].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14].[Na].Cl.NC(N)=N>C(O)C>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:5][C:4](=[O:6])[C:3]([O:8][CH3:9])([O:2][CH3:1])[CH3:7] |f:3.4,^1:17|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
COC(C(C)=O)(C)OC
Name
Quantity
22.5 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
solid
Quantity
27.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
3.48 g
Type
reactant
Smiles
[Na]
Name
Quantity
14.5 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
were stirred at 110° C. for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled (115° C., 1 mmHg) thus obtaining 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
CN(C=CC(C(C)(OC)OC)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 151.6 mmol
AMOUNT: MASS 28.4 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.